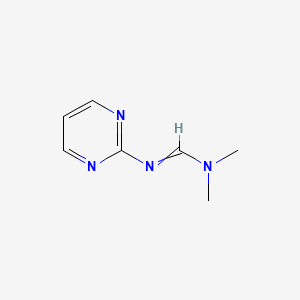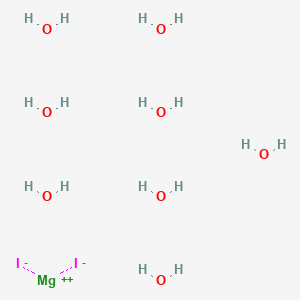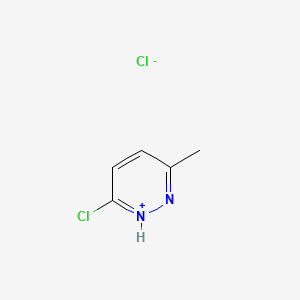
3-Chloro-6-methylpyridazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methylpyridazinium chloride is a chemical compound with the molecular formula C5H6Cl2N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridazinium chloride typically involves the chlorination of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-Chloro-6-methylpyridazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form 3-chloro-6-methylpyridazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-6-methylpyridazine, 3-thio-6-methylpyridazine, and 3-alkoxy-6-methylpyridazine.
Oxidation Reactions: Products include 3-chloro-6-methylpyridazine-4-carboxylic acid and 3-chloro-6-methylpyridazine-4-aldehyde.
Reduction Reactions: The major product is 3-chloro-6-methylpyridazine.
科学的研究の応用
作用機序
The mechanism of action of 3-Chloro-6-methylpyridazinium chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as integrase, which is crucial for the replication of certain viruses. The compound can also interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyridazine: This compound is structurally similar but lacks the chloride ion.
6-Chloropyridazine-3-carboxylic acid: Another derivative of pyridazine with a carboxylic acid group.
3-Methyl-6-(1-piperazinyl)pyridazine: A derivative with a piperazine ring.
Uniqueness
3-Chloro-6-methylpyridazinium chloride is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This makes it a versatile intermediate for various chemical reactions and a valuable compound for research in multiple fields.
特性
CAS番号 |
97721-79-4 |
|---|---|
分子式 |
C5H6Cl2N2 |
分子量 |
165.02 g/mol |
IUPAC名 |
6-chloro-3-methylpyridazin-1-ium;chloride |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |
InChIキー |
AOMHCMMXWAUZSX-UHFFFAOYSA-N |
正規SMILES |
CC1=N[NH+]=C(C=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
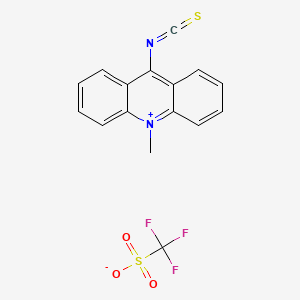
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
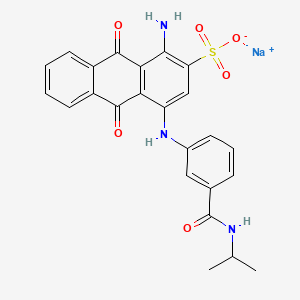
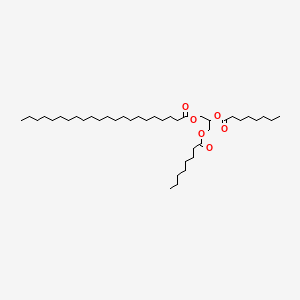
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
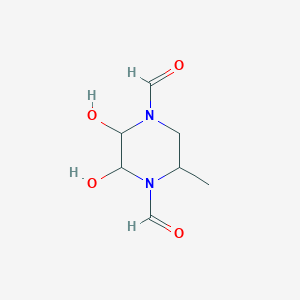
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
